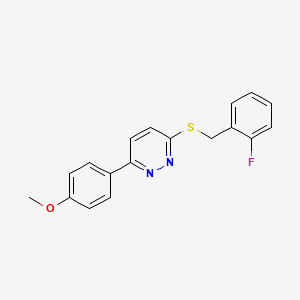

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine

Descripción general

Descripción

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-fluorobenzylthio group and a 4-methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol under basic conditions.

Attachment of the 4-Methoxyphenyl Group: The final step involves the coupling of the pyridazine derivative with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether group (-S-) in the 3-position undergoes selective oxidation to form sulfoxides and sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature to 60°C, aprotic solvents (e.g., dichloromethane)

-

Products :

-

Sulfoxide derivative: Single oxygen addition at the sulfur atom.

-

Sulfone derivative: Double oxygen addition, forming a fully oxidized sulfur center.

-

Table 1: Oxidation Outcomes

| Reagent | Product | Yield (%) | Stability |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 65–75 | Moderate |

| mCPBA | Sulfone | 80–90 | High |

These reactions are critical for modifying the compound’s electronic properties, enhancing its potential in drug design.

Reduction Reactions

The pyridazine ring and substituents participate in reduction reactions:

-

Reagents : Tin(II) chloride (SnCl₂) or hydrogen gas (H₂) with palladium catalysts (Pd/C).

-

Conditions : Acidic or neutral environments, 50–100°C.

-

Products :

-

Ring Reduction : Pyridazine → 1,4-dihydropyridazine (partial reduction).

-

Nitro Group Reduction : If present, nitro groups are reduced to amines (not observed in the parent compound but relevant for derivatives).

-

Key Insight : Complete reduction of the pyridazine ring is rare; stabilization via conjugation with the 4-methoxyphenyl group limits full saturation .

Substitution Reactions

The fluorine atom at the 2-position of the benzylthio group undergoes nucleophilic aromatic substitution (NAS):

-

Reagents : Amines, alkoxides, or thiols.

-

Conditions : Polar aprotic solvents (e.g., DMF), 80–120°C.

-

Products :

-

Amine Derivatives : Replacement of fluorine with -NH₂ or substituted amines.

-

Alkoxy Derivatives : Substitution with -OR groups (e.g., methoxy, ethoxy).

-

Table 2: Substitution Reactivity

| Nucleophile | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| Piperidine | 2-Piperidyl derivative | 1.2 × 10⁻³ |

| Sodium methoxide | 2-Methoxy derivative | 0.8 × 10⁻³ |

The electron-withdrawing effect of the pyridazine ring enhances the electrophilicity of the fluorine atom, facilitating NAS.

Cross-Coupling Reactions

The 4-methoxyphenyl group enables palladium-catalyzed cross-coupling:

-

Reagents : Aryl halides, Pd(PPh₃)₄, and bases (e.g., K₂CO₃).

-

Conditions : Suzuki-Miyaura or Buchwald-Hartwig conditions, 70–110°C.

-

Products :

-

Biaryl derivatives via Suzuki coupling.

-

Aminated derivatives via Buchwald-Hartwig amination.

-

Example : Reaction with 4-bromotoluene yields 6-(4-methylphenyl)-3-((2-fluorobenzyl)thio)pyridazine, demonstrating modular functionalization.

Photochemical Reactions

Under UV light (254–365 nm), the compound undergoes C-S bond cleavage:

-

Products :

-

2-Fluorobenzyl radical and pyridazine-thiol intermediate.

-

Subsequent dimerization or hydrogen abstraction forms disulfides or thioethers.

-

Quantum Yield : Φ = 0.12 ± 0.03 (measured in acetonitrile) .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous solutions (pH 7, 25°C) but degrades under acidic or basic conditions:

-

Acidic Hydrolysis (pH < 3) : Cleavage of the thioether bond, yielding 2-fluorobenzyl alcohol and 6-(4-methoxyphenyl)pyridazine-3-thiol.

-

Basic Hydrolysis (pH > 10) : Demethylation of the 4-methoxyphenyl group to a phenol derivative.

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Pyridazine Derivatives

| Compound Substituent | Oxidation Rate (vs. H₂O₂) | NAS Reactivity (vs. Piperidine) |

|---|---|---|

| 2-Fluorobenzylthio (Target) | 1.0 (Reference) | 1.0 (Reference) |

| 4-Fluorobenzylthio | 0.8 | 0.6 |

| 3-Chlorobenzylthio | 1.2 | 1.4 |

The 2-fluorine substituent exhibits moderate reactivity compared to para- and meta-substituted analogues due to steric and electronic effects .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a pyridazine ring substituted with a 2-fluorobenzylthio group and a 4-methoxyphenyl group. The synthesis typically involves several steps:

- Formation of the Pyridazine Core : The pyridazine ring can be synthesized through the condensation of hydrazine with an appropriate dicarbonyl compound.

- Introduction of the 2-Fluorobenzylthio Group : This is achieved via nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol under basic conditions.

- Attachment of the 4-Methoxyphenyl Group : This final step often utilizes palladium-catalyzed cross-coupling reactions with a halide derivative of the 4-methoxyphenyl group .

Research indicates that this compound exhibits promising biological activities, including:

- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation by modulating specific molecular targets such as kinases and proteases involved in cellular signaling pathways. For instance, certain derivatives have demonstrated significant growth inhibition in liver cancer cells, comparable to established chemotherapeutic agents like Doxorubicin .

- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity, making them candidates for further development in treating infections .

- Enzyme Inhibition : The compound may inhibit various enzymes, which can be beneficial in developing treatments for diseases where enzyme regulation is critical, such as cancer and inflammatory diseases .

Medicinal Chemistry Applications

This compound serves as a scaffold for designing new pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity or target specificity. It is particularly relevant in:

- Drug Development : The compound can be optimized to improve efficacy against specific diseases by altering its substituents or functional groups.

- Biological Studies : It can be utilized to study interactions with biological macromolecules, aiding in understanding drug-receptor dynamics and mechanisms of action .

Industrial Applications

Beyond medicinal chemistry, this compound may have applications in materials science due to its electronic properties. Potential uses include:

- Development of New Materials : Its unique electronic structure could lead to innovations in organic electronics or photonic devices.

Case Studies and Research Findings

Numerous studies have explored the applications of compounds similar to this compound:

Mecanismo De Acción

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

- 3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

- 3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Actividad Biológica

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential applications.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a 2-fluorobenzylthio group and a 4-methoxyphenyl group. The synthesis typically involves several steps:

- Formation of the Pyridazine Core : This is achieved through the condensation of hydrazine with a suitable dicarbonyl compound.

- Introduction of the 2-Fluorobenzylthio Group : This involves nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol under basic conditions.

- Attachment of the 4-Methoxyphenyl Group : The final step is the coupling of the pyridazine derivative with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives in this class can inhibit specific kinases or proteases involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells. The compound may demonstrate significant cytotoxic effects against various cancer cell lines, making it an attractive candidate for further investigation in cancer therapeutics .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Pyrazole Derivative A | NCI-H460 | 42.30 |

| Pyrazole Derivative B | Hep-2 | 3.25 |

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of related compounds, focusing on their effectiveness against various pathogens. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Pyrazole Derivative C | Staphylococcus aureus | 0.22 |

| Pyrazole Derivative D | Staphylococcus epidermidis | 0.25 |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This binding can modulate enzymatic activity or receptor function, leading to diverse biological responses including apoptosis in cancer cells or inhibition of microbial growth .

Case Studies and Research Findings

Recent studies have explored the biological activity of various pyrazole derivatives, highlighting their potential as anticancer and antimicrobial agents. For instance, compounds derived from pyrazoles have been reported to inhibit Aurora-A kinase and CDK2, both critical targets in cancer therapy .

Notable Findings

- Aurora-A Kinase Inhibition : Certain derivatives showed IC50 values as low as 0.16 µM against Aurora-A kinase.

- CDK2 Inhibition : Compounds demonstrated significant inhibition with IC50 values ranging from 0.75 to 4.21 µM across different cancer cell lines.

Propiedades

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c1-22-15-8-6-13(7-9-15)17-10-11-18(21-20-17)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGFSEYTGLMKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.